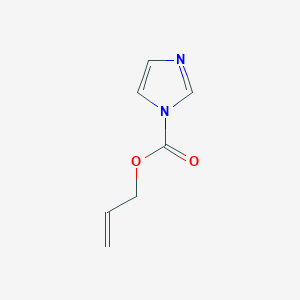

Allyl 1h-imidazole-1-carboxylate

Description

Contextual Significance within Imidazole (B134444) Chemistry and Allylic Systems

The chemical importance of Allyl 1H-imidazole-1-carboxylate stems from the distinct properties of its two core components: the imidazole ring and the allylic system.

The imidazole nucleus is a privileged structure in chemistry, first synthesized in 1858. mdpi.com It is a versatile heterocyclic scaffold found in biologically crucial molecules like the amino acid histidine and is a cornerstone in medicinal chemistry and the development of pharmaceuticals. mdpi.comacs.org In the context of this compound, the imidazole moiety functions as an excellent leaving group during nucleophilic substitution reactions, which is a key aspect of its reactivity profile. smolecule.com

The allylic system provides a second site of reactivity. The allyl group, particularly within the allyl carbonate structure, offers an electrophilic center for acylation reactions. smolecule.com The ability to transfer the allyl group is fundamental to its application in forming new carbon-carbon and carbon-heteroatom bonds. smolecule.comnih.gov Research into ruthenium-catalyzed C-H allylation of aromatic carboxylates using allyl alcohols highlights the broader synthetic interest in allylation reactions. rsc.org The combination of the stable, yet reactive, imidazole leaving group with the versatile allyl carbonate makes this compound a uniquely effective reagent. smolecule.com

Overview of Foundational Research and Historical Developments

The compound is systematically named this compound, with the CAS Registry Number 83395-39-5. sigmaaldrich.com In the literature and commercial catalogs, it is also known by synonyms such as Allyl imidazolecarbamate and Imidazole-1-carboxylic acid 2-propen-1-yl ester. chemimpex.comsigmaaldrich.com

More recently, particularly since the 2010s, it has become known as the Heller-Sarpong reagent . smolecule.comsigmaaldrich.com This eponym honors the researchers who systematized its application in synthetic chemistry. smolecule.com

A pivotal moment in its research history was a 2007 publication in the Journal of Organic Chemistry by Barry M. Trost and Jiayi Xu. nih.gov This study detailed a convenient method for the O-acylation of ketone enolates using this compound in the presence of the Lewis acid boron trifluoride etherate. nih.gov This work established a reliable pathway for synthesizing substituted allyl enol carbonates, which are valuable intermediates in organic synthesis. smolecule.comnih.gov This early research solidified the reagent's reputation for acylating ketone enolates, a phase that marked its initial significant application in the 2000s. smolecule.com

Scope of Academic Inquiry into this compound

Academic research has explored the utility of this compound across several domains of organic synthesis, primarily leveraging its function as a potent acylating agent. sigmaaldrich.comsmolecule.com Its reactivity can be modulated, often enhanced, through the use of Lewis acid catalysts. smolecule.com

The scope of its application includes:

Acylating Agent : It is widely used to transfer the carboxyallyl group to various nucleophiles. biocompare.comsmolecule.com This includes the acylation of nitrogen compounds, such as primary and secondary amines to form amides, and the acylation of carbon nucleophiles to yield allyl esters. smolecule.com

Synthesis of Allyl Enol Carbonates : A significant application is its reaction with ketone enolates to produce allyl enol carbonates. biocompare.comsigmaaldrich.com These products serve as critical precursors for further transformations, such as Claisen condensations, a fundamental carbon-carbon bond-forming reaction. smolecule.com

Selective Reactions : A notable advantage of this reagent is its capacity for chemoselectivity. Under specific conditions, it can selectively acylate primary alcohols in the presence of secondary alcohols, a valuable tool for synthesis involving complex molecules with multiple functional groups. smolecule.com

Intermediate for Bioactive Molecules : The compound serves as a key building block in the synthesis of more complex molecules. chemimpex.com It is utilized as an intermediate in the development of pharmaceuticals, particularly antifungal and antibacterial agents, and in agricultural chemistry for formulating potential fungicides. chemimpex.com

Material Science : Research has extended to its use in material science, where its ability to form stable esters is explored for creating polymers and coatings. smolecule.comchemimpex.com

Coordination Chemistry and Catalysis : Its structure allows it to function as a ligand in coordination chemistry, suggesting potential applications in the development of new catalytic systems. chemimpex.com

Table 2: Summary of Research Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Functions as an acylating agent to introduce carboxyallyl groups to nitrogen, oxygen, and carbon nucleophiles. biocompare.comsigmaaldrich.comsmolecule.com |

| Pharmaceuticals | Serves as a key intermediate in the synthesis of various pharmaceuticals, including antifungal and antibacterial agents. chemimpex.com |

| Agrochemicals | Used in the development of agrochemicals, with potential as a fungicide for crop protection. chemimpex.com |

| Material Science | Employed in the creation of advanced materials like polymers and coatings. smolecule.comchemimpex.com |

| Catalysis | Explored as a ligand in coordination chemistry for potential catalytic applications. chemimpex.com |

Structure

3D Structure

Properties

CAS No. |

83395-39-5 |

|---|---|

Molecular Formula |

C7H8N2O2 |

Molecular Weight |

152.15 g/mol |

IUPAC Name |

prop-1-en-2-yl imidazole-1-carboxylate |

InChI |

InChI=1S/C7H8N2O2/c1-6(2)11-7(10)9-4-3-8-5-9/h3-5H,1H2,2H3 |

InChI Key |

NXPBLWUIFYUYRO-UHFFFAOYSA-N |

SMILES |

C=CCOC(=O)N1C=CN=C1 |

Canonical SMILES |

CC(=C)OC(=O)N1C=CN=C1 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies for Allyl 1h Imidazole 1 Carboxylate and Its Analogs

Direct Synthesis from Allylic Alcohols Utilizing 1,1'-Carbonyldiimidazole

The most common and direct route to Allyl 1H-imidazole-1-carboxylate involves the reaction of an allylic alcohol with 1,1'-Carbonyldiimidazole (CDI). wikipedia.orgacsgcipr.org CDI is a well-established coupling reagent in organic synthesis, frequently employed for the formation of esters, amides, and carbonates. wikipedia.orgnih.gov The reaction with an alcohol, such as allyl alcohol, proceeds to form the corresponding imidazole-1-carboxylate ester. wikipedia.org This transformation is generally efficient and benefits from the innocuous nature of the byproducts, which are typically carbon dioxide and imidazole (B134444). acsgcipr.org

Mechanistic Considerations of Imidazole-Activated Carbonylation

The synthesis of this compound via the reaction of allyl alcohol with 1,1'-Carbonyldiimidazole (CDI) proceeds through a mechanism of imidazole-activated carbonylation. The reaction is initiated by the nucleophilic attack of the alcohol's hydroxyl group on one of the carbonyl carbons of CDI. This step is often the rate-determining step and can be influenced by steric hindrance around the alcohol. youtube.com

A proposed mechanism for the alcoholysis of CDI involves the following key steps:

Nucleophilic attack of the alcohol on the carbonyl carbon of CDI.

Formation of a tetrahedral intermediate.

Elimination of an imidazole molecule to yield the imidazole carboxylate and an equivalent of imidazole. nih.gov

Optimization of Reaction Conditions and Yields for Scalability

The optimization of reaction conditions for the synthesis of imidazole-1-carboxylates is crucial for achieving high yields and ensuring the scalability of the process. Several factors, including the choice of solvent, temperature, and the use of a base, can significantly impact the reaction's efficiency.

Polar solvents like acetonitrile (B52724) (MeCN) and ethyl acetate (B1210297) (EtOAc) have been shown to be effective for similar reactions involving imidazole carbamates, often leading to high yields and selectivity, particularly at elevated temperatures. enamine.net For reactions involving CDI, the choice of solvent is critical to solubilize both the polar reagent and the less polar alcohol. orgsyn.org

The addition of a base can accelerate the reaction by facilitating the deprotonation of the alcohol, thereby increasing its nucleophilicity. youtube.com However, in many cases, the imidazole released during the reaction can serve this purpose, obviating the need for an external base. acsgcipr.org Temperature control is also important; while heating can increase the reaction rate, it may also lead to the decomposition of thermally sensitive substrates or products. youtube.com For large-scale synthesis, considerations such as the cost and availability of reagents like CDI, which is a relatively inexpensive and readily available compound, are important. acsgcipr.org

Preparation of Substituted Allyl 1H-Imidazole-1-Carboxylates

The synthesis of substituted allyl 1H-imidazole-1-carboxylates can be achieved by reacting substituted allylic alcohols with 1,1'-Carbonyldiimidazole (CDI). This method allows for the introduction of various functional groups onto the allyl moiety, leading to a diverse range of imidazole-1-carboxylate derivatives. These substituted compounds are valuable reagents in their own right, for example, in the synthesis of substituted allyl enol carbonates. nih.gov

The reaction of a substituted allylic alcohol with CDI follows the same general mechanism as with unsubstituted allyl alcohol. The nucleophilic hydroxyl group of the substituted allyl alcohol attacks the carbonyl carbon of CDI, leading to the formation of the corresponding substituted this compound and the release of an imidazole molecule. The specific reaction conditions, such as solvent and temperature, may need to be optimized depending on the nature of the substituents on the allylic alcohol to achieve optimal yields.

A notable application of these substituted derivatives is in the preparation of complex organic molecules. For instance, (1R,2R)-4-Benzoyl-2-benzoyloxy-1-phenylbutyl imidazole-1-carboxylate was prepared from its corresponding alcohol by treatment with CDI. researchgate.net

Emerging Synthetic Strategies and Catalyst Development

While the use of 1,1'-Carbonyldiimidazole (CDI) is a well-established method, research into alternative and more efficient synthetic strategies for imidazole-1-carboxylates and related compounds is ongoing. One area of development is the use of alternative carbonylating agents. For example, ethyl imidazole-1-carboxylate (EImC) has been reported as a novel carbonylating agent for the synthesis of 1,2,4-oxadiazol-5(4H)-ones from amidoximes, suggesting its potential applicability in other carbonylation reactions. tsijournals.com

Catalyst development is another key area of research. While the reaction between allylic alcohols and CDI does not typically require a catalyst, other related transformations are benefiting from the design of new catalytic systems. For instance, metal-free catalysts based on 1,3-bis(carboxymethyl)imidazolium halides have been developed for the reaction between allylic alcohols and anilines. researchgate.net Furthermore, iridium C,O-benzoate complexes have been shown to catalyze the enantioselective carbonyl allylation using allyl carbonates as allylmetal surrogates. nih.gov

The development of novel synthetic methods for imidazole-containing compounds is a broad field. For example, new methods for the synthesis of N-cyano-1H-imidazole-4-carboxamides have been developed with advantages such as mild reaction conditions and simpler procedures. nih.gov Additionally, one-pot, two-step methods for the synthesis of 2,4,5-trisubstituted imidazoles using an I2/DMSO system for the oxidation of internal alkynes represent an environmentally friendly approach. researchgate.net These advancements in synthetic methodology could potentially be adapted for the synthesis of this compound and its derivatives in the future.

Reactivity Profiles and Mechanistic Elucidation of Allyl 1h Imidazole 1 Carboxylate

Fundamental Role as an Acyl Transfer Reagentsigmaaldrich.com

Allyl 1H-imidazole-1-carboxylate serves as an effective agent for the transfer of the allyloxycarbonyl group to a variety of nucleophilic substrates. sigmaaldrich.com The reactivity of the reagent is attributed to the imidazole (B134444) leaving group, which is a stable anion, facilitating the nucleophilic acyl substitution at the carbonyl carbon. This characteristic makes it a suitable choice for the acylation of nitrogen, oxygen, and carbon nucleophiles. sigmaaldrich.comsigmaaldrich.combiocompare.com

Acylation of Diverse Nucleophilic Substratesnih.gov

The electrophilic nature of the carbonyl carbon in this compound allows it to react with a wide array of nucleophiles, leading to the formation of new amide, enol carbonate, and ester functionalities.

This compound is capable of reacting with primary and secondary amines to furnish the corresponding N-allyloxycarbonyl amides. sigmaaldrich.comsmolecule.com This transformation is a manifestation of the general utility of N-acylimidazoles in the synthesis of amides. While specific studies detailing extensive substrate scope for this particular reagent are not prevalent, its application in the acylation of nitrogen compounds is a recognized feature of its chemical profile. sigmaaldrich.com

A significant application of this compound is in the O-acylation of ketone enolates to produce allyl enol carbonates. sigmaaldrich.comnih.govnih.govacs.org These products are valuable precursors in organic synthesis, particularly in palladium-catalyzed asymmetric allylic alkylation reactions. nih.gov The reaction of a ketone enolate with this compound can be directed towards O-acylation, especially with the use of a Lewis acid catalyst. nih.govnih.gov For instance, the reaction of the sodium enolate of 1-tetralone (B52770) with this compound in the presence of boron trifluoride etherate cleanly yields the corresponding allyl enol carbonate. nih.gov

The synthesis of various substituted allyl enol carbonates has been achieved in good to excellent yields using this methodology. The parent reagent, this compound, is typically prepared from the corresponding allylic alcohol and 1,1'-carbonyldiimidazole. nih.gov

Table 1: Synthesis of Allyl Enol Carbonates via O-Acylation

| Ketone Substrate | Product (Allyl Enol Carbonate) | Yield (%) |

|---|---|---|

| 1-Tetralone | Allyl 3,4-dihydronaphthalen-1-yl carbonate | 85 |

| 2-Methyl-1-tetralone | Allyl 2-methyl-3,4-dihydronaphthalen-1-yl carbonate | 82 |

| 2-Phenylcyclohexanone | Allyl 2-phenylcyclohex-1-enyl carbonate | 91 |

Data sourced from Trost, B. M., & Xu, J. (2007). The O-Acylation of Ketone Enolates by this compound Mediated with Boron Trifluoride Etherate. The Journal of Organic Chemistry. nih.gov

In the absence of a Lewis acid catalyst, the reaction of ketone enolates with this compound can favor C-acylation, leading to the formation of β-keto esters. nih.gov This outcome is consistent with the general principle that "soft" electrophiles tend to favor C-acylation of enolates. nih.gov For example, when the sodium enolate of 1-tetralone is treated with this compound at low temperatures in the absence of a Lewis acid, the exclusive product is the C-acylated β-keto ester. nih.gov This type of reaction provides an alternative to the Claisen condensation for the synthesis of 1,3-dicarbonyl compounds. nih.gov

Chemo- and Regioselectivity in Acylation Reactionsnih.govnih.gov

The chemo- and regioselectivity of acylation reactions involving this compound are highly dependent on the reaction conditions, particularly the presence or absence of a Lewis acid catalyst. nih.govnih.gov The reaction with ketone enolates serves as a clear example of this tunable selectivity.

Without a Lewis acid, the "softer" nature of the imidazolide (B1226674) electrophile directs the reaction with a ketone enolate towards C-acylation. nih.gov However, upon the addition of an azaphilic Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), the reactivity is modulated. nih.gov The Lewis acid coordinates to the more basic nitrogen of the imidazole ring, which increases the polarity of the carbonyl group and enhances the leaving group ability of the imidazole moiety. acs.org This complexation renders the acylating agent a "harder" electrophile, thereby favoring O-acylation of the enolate. nih.gov

This switchable selectivity is a powerful tool in organic synthesis, allowing for the controlled formation of either a C-C bond (β-keto ester) or a C-O bond (allyl enol carbonate) from the same set of reactants by simply adding or omitting a Lewis acid.

Table 2: Regioselectivity in the Acylation of 1-Tetralone Enolate

| Acylating Agent | Catalyst | Product Type | Yield (%) |

|---|---|---|---|

| This compound | None | C-Acylation (β-keto ester) | 88 |

| This compound | BF₃·OEt₂ | O-Acylation (Allyl enol carbonate) | 85 |

Data sourced from Trost, B. M., & Xu, J. (2007). The O-Acylation of Ketone Enolates by this compound Mediated with Boron Trifluoride Etherate. The Journal of Organic Chemistry. nih.gov

Catalytic Activation and Modulation of Reactivity

The reactivity of this compound can be significantly enhanced and controlled through catalytic activation. As discussed, Lewis acids play a pivotal role in modulating the electrophilicity of the reagent. The coordination of a Lewis acid like boron trifluoride etherate to the imidazole ring makes the carbonyl carbon more susceptible to nucleophilic attack. smolecule.comacs.org This activation is crucial for promoting reactions with less reactive nucleophiles and for steering the regioselectivity of the acylation, as seen in the selective O-acylation of ketone enolates. nih.gov The ability to tune the reactivity with a catalyst expands the synthetic utility of this compound, allowing for greater control over reaction outcomes. smolecule.com

Lewis Acid Catalysis, Including Boron Trifluoride Etherate Mediation

The reactivity of this compound can be significantly enhanced through the use of Lewis acids. smolecule.com Lewis acids act as electron pair acceptors, increasing the electrophilic character of the substrate. smolecule.comwikipedia.org This activation makes the compound more susceptible to nucleophilic attack, facilitating various acylation reactions. smolecule.comwikipedia.org

A prominent example of Lewis acid catalysis is the use of boron trifluoride etherate (BF₃·OEt₂) in the O-acylation of ketone enolates. nih.govacs.orgnih.gov In this reaction, this compound, in the presence of BF₃·OEt₂, serves as an effective acylating agent to produce substituted allyl enol carbonates. nih.govacs.orgnih.gov The boron trifluoride etherate coordinates with the imidazole nitrogen, which enhances the electrophilicity of the carbonyl carbon and facilitates the attack by the ketone enolate. nih.govnih.gov This method provides a convenient and efficient route to a broad range of allyl enol carbonates in high yields and with good regioselectivity. nih.gov

The general procedure involves the treatment of a ketone enolate with the pre-formed complex of this compound and boron trifluoride etherate. nih.gov This approach has been successfully applied to various ketone enolates, demonstrating its broad applicability. nih.gov

Influence of Counter-Ions and Solvent Systems on Reaction Pathways

The choice of counter-ion and solvent system can significantly influence the outcome of reactions involving this compound. For instance, in the acylation of ketone enolates, the nature of the cation associated with the enolate can affect the ratio of C-acylation to O-acylation products. Generally, "hard" electrophiles favor O-acylation, while "soft" electrophiles favor C-acylation. nih.gov The use of sodium enolates of ketones like 1-tetralone, when reacted with this compound in DME at low temperatures, has been observed to yield the C-acylation product. nih.gov

Solvent polarity can also play a crucial role in reaction kinetics and pathways. Studies on related allyl compounds have shown that polar solvents can enhance the reactivity of allyl monomers in certain reactions. nih.gov For example, in hydrogen abstraction reactions involving allyl-type monomers, the activation energy was found to be lower in water as a solvent compared to the gas phase, suggesting that polar solvents can promote the reaction. nih.gov While specific studies on the solvent effects for every reaction of this compound are not extensively detailed in the provided results, the general principles of solvent effects on reaction rates and mechanisms are applicable. The solubility of reactants and the stabilization of transition states are key factors governed by the solvent system. acs.org

Transition State Analysis in Acylation Processes

The enhancement of reactivity by Lewis acids in acylation reactions is attributed to the stabilization of the transition state. smolecule.com In the boron trifluoride etherate-mediated O-acylation of ketone enolates, the Lewis acid coordinates to the imidazole ring, which in turn stabilizes the developing negative charge on the carbonyl oxygen of the carboxylate group during the nucleophilic attack by the enolate. smolecule.comnih.govnih.gov This stabilization lowers the activation energy of the reaction, thereby accelerating the rate of acylation. smolecule.com

Computational studies on similar systems, such as the Diels-Alder reaction, have shown that Lewis acids lower the reaction barrier not just by lowering the LUMO energy of the dienophile, but by reducing the destabilizing steric Pauli repulsion between the reactants in the transition state. wikipedia.org This is achieved by polarizing the electron density of the dienophile away from the reactive double bond. wikipedia.org A similar principle can be applied to the acylation reactions of this compound, where the Lewis acid polarizes the C=O bond, making it more susceptible to nucleophilic attack and stabilizing the tetrahedral intermediate in the transition state.

Intramolecular and Intermolecular Interactions Governing Reactivity

The reactivity of this compound is governed by a combination of intramolecular and intermolecular interactions. Intramolecularly, the electron-withdrawing nature of the imidazole-1-carboxylate moiety activates the allyl group for certain reactions. The imidazole ring itself is an aromatic heterocycle, and its electronic properties influence the reactivity of the attached carboxylate group. nih.govnih.gov

Intermolecularly, the compound's ability to form complexes with Lewis acids is a key factor in its reactivity profile. smolecule.com The nitrogen atoms of the imidazole ring can act as Lewis bases, coordinating to Lewis acids. wikipedia.orgnih.gov This interaction is fundamental to the catalytic enhancement observed in many of its reactions. smolecule.com Furthermore, in solution, solvent molecules can interact with the solute, stabilizing the ground state and transition states to varying degrees, thereby influencing the reaction pathway and rate. nih.gov In the solid state, crystal packing forces and specific intermolecular interactions would dictate the conformation and accessibility of the reactive sites.

Investigations into Specific Reaction Mechanisms

The imidazole moiety in this compound plays a crucial role in its reaction mechanisms. Imidazole and its derivatives are known to be good leaving groups in acylation reactions, which contributes to the compound's effectiveness as an acylating agent. nih.gov

Comparative Studies with Analogous Acylating Agents (e.g., Chloroformates)

While direct comparative studies between this compound and chloroformates were not found in the search results, some inferences can be made based on their general reactivity. Chloroformates are also common acylating agents. However, the reactivity and selectivity can differ. This compound offers the advantage of having imidazole as a leaving group, which is a neutral molecule upon departure, potentially leading to milder reaction conditions compared to the generation of chloride ions from chloroformates. The unique reactivity of this compound is highlighted by its use in specific applications like the BF₃·OEt₂ mediated O-acylation of ketone enolates to form allyl enol carbonates. biocompare.comnih.gov This suggests a potentially different reactivity profile and substrate scope compared to analogous chloroformates. The carboxylate group in this compound is also noted to enhance its reactivity compared to simpler imidazole derivatives. smolecule.com

Elucidation of Electron Transfer and Bond Formation Processes

The primary reaction mechanism for this compound in acylation reactions involves a nucleophilic acyl substitution. sigmaaldrich.com The process begins with the attack of a nucleophile (e.g., an enolate, alcohol, or amine) on the electrophilic carbonyl carbon of the carboxylate group. biocompare.comnih.gov This leads to the formation of a tetrahedral intermediate. Subsequently, the imidazole moiety departs as a leaving group, resulting in the formation of the acylated product and imidazole.

In reactions mediated by Lewis acids, the initial step is the coordination of the Lewis acid to a Lewis basic site on the this compound, typically one of the nitrogen atoms of the imidazole ring. smolecule.comwikipedia.org This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The subsequent bond formation and cleavage steps follow the general mechanism of nucleophilic acyl substitution, but at an accelerated rate due to the stabilization of the transition state by the Lewis acid. smolecule.com The formation of the stable imidazole molecule as a byproduct can be a thermodynamic driving force for the reaction. researchgate.net

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Building Block for Complex Molecule Assembly

Allyl 1H-imidazole-1-carboxylate serves as a fundamental building block in the assembly of complex molecular architectures. chemimpex.com It is recognized as a valuable intermediate for synthesizing bioactive molecules due to its ability to introduce the carboxyallyl group to various nucleophiles. chemimpex.combiocompare.com The structure of the compound allows for straightforward modifications, which can lead to the creation of derivatives with enhanced or specific biological activities. chemimpex.com Its utility is prominent in synthetic methodologies aimed at producing intricate organic molecules, particularly for the pharmaceutical and agrochemical industries. smolecule.com The compound functions as an acylating agent, enabling the formation of carbonates and esters, which are common linkages in larger, more complex structures. smolecule.comsigmaaldrich.com This reactivity makes it an essential tool for researchers focused on developing new therapeutic agents and other functional materials. chemimpex.com

Precursor in the Synthesis of Biologically Active Compounds

The imidazole (B134444) ring is a core component of many naturally occurring and synthetic bioactive compounds, including the amino acid histidine and purines found in DNA. nih.gov As a derivative, this compound acts as a key precursor in the development of novel compounds with significant biological properties. chemimpex.comnih.gov

The imidazole scaffold is a well-established pharmacophore in antifungal drug design. nih.gov this compound is utilized as a key intermediate in the synthesis of new antifungal agents, contributing to the development of molecules with enhanced efficacy. chemimpex.comchemimpex.com Research has also highlighted its potential as a fungicide for crop protection, indicating its utility against pathogenic fungi in agricultural contexts. chemimpex.com Studies on related imidazole derivatives, such as 1-alkyl-3-methylimidazolium carboxylates, have demonstrated that the carboxylate functionality can be crucial for antifungal activity against pathogens like Candida albicans. researchgate.net The synthetic versatility of this compound allows for the creation of diverse derivatives, which is a key strategy in the search for next-generation antifungal drugs. chemimpex.comresearchgate.net

The development of new antibacterial agents is a critical area of research, and the imidazole moiety is a privileged structure in this field. nih.gov this compound serves as an important intermediate in the synthesis of novel antibacterial scaffolds. chemimpex.comchemimpex.com Its role as a building block allows for the construction of complex molecules designed to target bacterial processes. chemimpex.com The broader class of N-substituted benzimidazole (B57391) derivatives, which share the core imidazole ring, has shown potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The ability to use this compound to create diverse molecular structures is valuable for developing new compounds to combat antibiotic resistance. chemimpex.comchemimpex.com

In agricultural science, this compound is employed in the formulation and synthesis of advanced agrochemicals. chemimpex.comsmolecule.com It is used to develop more effective and potentially more environmentally benign pesticides and herbicides. chemimpex.com A significant application is its demonstrated promise as a fungicide, which can help in devising new strategies for crop protection against fungal diseases. chemimpex.com The compound's ability to act as a versatile synthetic intermediate makes it a valuable tool for researchers aiming to improve crop yields and resilience through chemical innovation. chemimpex.comsmolecule.com

Role in Metal-Catalyzed Transformations

This compound plays a crucial role in certain metal-catalyzed reactions, primarily by serving as a reagent to create substrates for these transformations. Its ability to react with nucleophiles allows for the introduction of the allyl carbonate group, a key functional handle in transition metal catalysis.

This compound is instrumental in preparing substrates for palladium-catalyzed asymmetric allylic alkylation (Pd-AAA), a powerful carbon-carbon bond-forming reaction. nih.govnih.gov The compound is used for the O-acylation of ketone enolates to form substituted allyl enol carbonates. biocompare.comnih.govsigmaaldrich.com This reaction is often mediated by a Lewis acid, such as boron trifluoride etherate, to enhance reactivity and yield. nih.gov

Once synthesized, these allyl enol carbonates become ideal substrates for Pd-AAA reactions. In this process, a palladium catalyst activates the allyl carbonate, which then undergoes a decarboxylative alkylation to form a new stereocenter with high enantioselectivity. nih.gov This two-step sequence—synthesis of the allyl enol carbonate using this compound followed by the Pd-AAA reaction—provides a convenient and effective method for the asymmetric synthesis of molecules containing valuable α-quaternary stereocenters. nih.govnih.gov

Interactive Data Tables

Table 1: Applications of this compound

| Field | Specific Application | Role of Compound | References |

|---|---|---|---|

| Organic Synthesis | Assembly of Complex Molecules | Building Block / Intermediate | smolecule.com, chemimpex.com |

| Formation of Carbonates and Esters | Acylating Agent | smolecule.com, sigmaaldrich.com | |

| Synthesis of Allyl Enol Carbonates | Acylating Agent for Ketone Enolates | biocompare.com, nih.gov | |

| Medicinal Chemistry | Antifungal Agents | Synthetic Precursor | chemimpex.com, chemimpex.com |

| Antibacterial Scaffolds | Synthetic Precursor | chemimpex.com, chemimpex.com | |

| Agrochemicals | Pesticides and Herbicides | Intermediate in Formulations | chemimpex.com |

| Fungicides | Active Compound Research | chemimpex.com |

| Catalysis | Palladium-Catalyzed AAA | Reagent to Prepare Substrates | nih.gov, nih.gov |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 1-alkyl-3-methylimidazolium carboxylates |

| This compound |

| Allyl enol carbonate |

| Boron trifluoride etherate |

| Histidine |

| Imidazole |

Decarboxylative Processes in Stereoselective Synthesis

The strategic use of decarboxylation as a method for generating reactive intermediates is a cornerstone of modern synthetic chemistry. This compound and related imidazole carboxylates serve as effective precursors in such transformations. These compounds can act as N-heterocyclic carbene (NHC) transfer agents, where the carboxylate group is expelled as carbon dioxide. acs.org This process is integral to forming metal-NHC complexes, which are powerful catalysts in their own right. acs.org

A significant application of decarboxylation is in the palladium-catalyzed synthesis of substituted imidazoles and oxazoles. acs.org This method involves a decarboxylative addition and annulation sequence using aromatic carboxylic acids and functionalized aliphatic nitriles. acs.org While direct stereoselective examples involving this compound are specific, the broader principle is established in related systems. For instance, palladium-catalyzed reactions of alk-1-enylboranes with aryl halides are employed for the stereoselective synthesis of (E)-alkenes, demonstrating the potential for stereocontrol in similar palladium-mediated cross-coupling reactions. rsc.org The decarboxylation of an imidazole-based precursor to generate a reactive species that then participates in a stereoselective bond-forming event is a key strategy. The choice of catalyst, ligands, and reaction conditions is crucial for controlling the stereochemical outcome.

Research has shown that imidazolium (B1220033) carboxylates can be formed from the reaction of imidazole with reagents like dimethyl carbonate (DMC). acs.org Density Functional Theory (DFT) calculations have elucidated a pathway involving SN2 methyl transfer, followed by a proton transfer that leads to a free NHC, which then reacts with CO2. acs.org The subsequent transfer of the NHC group to a transition metal with the loss of CO2 is a critical decarboxylative step that enables catalysis. acs.org

Other Transition Metal-Mediated Reactions

This compound and its structural analogs are versatile substrates and precursors in a variety of transition metal-mediated reactions beyond decarboxylation. The imidazole core is a common scaffold in ligands and can undergo direct functionalization. researchgate.netresearchgate.net Transition metal-catalyzed C-H bond functionalization of azoles, including imidazoles, has become a primary strategy for elaborating these important biological structures. researchgate.net

Several transition metals have been employed for the direct C-H arylation of imidazoles at various positions. Catalytic systems based on palladium, nickel, copper, and rhodium have all proven effective for this transformation. researchgate.net For instance, palladium acetate (B1210297) has been used for the C2-selective arylation of N-unprotected imidazole-4-carboxylate. researchgate.net Nickel catalysts have been developed for the C-H arylation of imidazoles with phenol (B47542) derivatives. researchgate.net

Furthermore, rhodium catalysts have enabled the directed, decarbonylative C2-H alkenylation of imidazoles with alkenyl carboxylic acids, offering a highly regioselective and stereoselective route to C2-alkenylated imidazoles. researchgate.net Palladium catalysis is also central to multicomponent reactions for synthesizing complex heterocyclic systems, such as pyrido[2,1-α]isoindoles, through carbonylative coupling processes. researchgate.netbeilstein-journals.org The ability of the imidazole nitrogen atoms to coordinate with transition metals is fundamental to these transformations, allowing for the activation of otherwise inert C-H bonds for further functionalization.

Table 1: Examples of Transition Metal-Mediated Reactions on Imidazole Scaffolds

| Metal Catalyst | Reaction Type | Substrate/Reagent Example | Outcome | Reference(s) |

| Palladium (Pd) | C-H Arylation | Imidazole-4-carboxylate and Iodobenzene | C2-selective arylation | researchgate.net |

| Nickel (Ni) | C-H Arylation | Imidazoles and Phenol derivatives | C-H arylation | researchgate.net |

| Rhodium (Rh) | Decarbonylative C-H Alkenylation | Imidazoles and Alkenyl carboxylic acids | Regio- and stereoselective C2-alkenylation | researchgate.net |

| Copper (Cu) | Intramolecular Oxidative C-H Amidation | N-substituted imidazoles | Synthesis of imidazo[1,2-a]pyridines | beilstein-journals.org |

| Palladium (Pd) | Decarboxylative Cyclization | Aromatic carboxylic acids and Nitriles | Synthesis of substituted imidazoles | acs.org |

Derivatization Strategies for Enhanced Bioactivity and Selectivity

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. nih.gov Its derivatives exhibit a vast spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. nih.govmdpi.comresearchgate.netnih.gov this compound serves as a versatile building block for creating novel imidazole derivatives with potentially enhanced bioactivity and selectivity. chemimpex.comchemimpex.com

Derivatization of the imidazole core is a key strategy to modulate its pharmacological profile. nih.gov The structural versatility of the imidazole ring allows for modifications at multiple positions, which can fine-tune the molecule's interaction with biological targets. mdpi.com For example, the synthesis of 2-substituted-4,5-diphenyl-1H-imidazoles has yielded compounds with significant anti-inflammatory and antimicrobial activity. researchgate.net The nature of the substituent at the 2-position, as well as on the N1- and C4/C5-phenyl rings, critically influences the biological effect. nih.gov

One common strategy involves creating Schiff base derivatives, which are then used to construct more complex imidazole analogues. nih.gov Studies have shown that introducing different substituted aryl groups can lead to compounds with high analgesic and anti-inflammatory activity, comparable to standard drugs like diclofenac. nih.gov For instance, the compound 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole demonstrated significant analgesic effects, while other derivatives showed potent anti-inflammatory action. nih.gov These effects are often attributed to the inhibition of enzymes like cyclooxygenase (COX). nih.gov The ability to easily modify the structure of imidazole-based compounds allows for the systematic exploration of structure-activity relationships (SAR), guiding the design of more potent and selective therapeutic agents. mdpi.comresearchgate.net

Table 2: Biological Activities of Selected Imidazole Derivatives

| Derivative Class | Specific Compound Example | Biological Activity | Key Finding | Reference(s) |

| Substituted Aryl Imidazoles | 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole | Analgesic | Showed 89% analgesic activity at 100 mg/kg b.w. | nih.gov |

| Substituted Aryl Imidazoles | 2-(2,6-dichlorophenyl)-1-(4-ethoxyphenyl)-4,5-diphenyl-1H-imidazole | Anti-inflammatory | Exhibited 100% anti-inflammatory activity, comparable to diclofenac. | nih.gov |

| Benzoyl Thiourea Derived Imidazoles | Ethyl 2-((1-benzoyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl) thio) acetate | Antibacterial | Showed powerful inhibition against P. aeruginosa and S. aureus. | researchgate.net |

| General Imidazole Derivatives | Not specified | Antifungal, Anticancer, Antiviral | The imidazole scaffold is a core component of drugs with a wide range of therapeutic applications. | nih.govresearchgate.net |

Spectroscopic and Structural Characterization Methodologies for Allyl 1h Imidazole 1 Carboxylate

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of Allyl 1H-imidazole-1-carboxylate in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed insights into the molecular framework.

Proton (¹H) NMR spectroscopy identifies the different chemical environments of hydrogen atoms within the molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings; electronegative atoms like oxygen and nitrogen deshield nearby protons, causing them to resonate at a higher chemical shift (downfield). oregonstate.edulibretexts.org For this compound, distinct signals are expected for the protons on the imidazole (B134444) ring and the allyl group.

The imidazole ring protons typically appear in the aromatic region of the spectrum. Specifically, the proton at the C2 position (H-2) is the most downfield due to the influence of two adjacent nitrogen atoms. The protons at the C4 and C5 positions (H-4 and H-5) resonate at slightly higher fields. nih.gov The allyl group exhibits characteristic signals for its vinyl and methylene (B1212753) protons. The internal vinyl proton (-CH=) appears as a multiplet due to coupling with both the terminal vinyl protons (=CH₂) and the methylene protons (-CH₂-). The two terminal vinyl protons are diastereotopic and often appear as distinct multiplets. The methylene protons (-O-CH₂-), being adjacent to the ester oxygen, are deshielded and appear further downfield than typical allylic protons. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Imidazole H-2 | 8.0 - 8.4 | Singlet (s) |

| Imidazole H-4 | 7.3 - 7.6 | Triplet (t) or Doublet of doublets (dd) |

| Imidazole H-5 | 7.0 - 7.2 | Triplet (t) or Doublet of doublets (dd) |

| Allyl -CH= | 5.9 - 6.1 | Multiplet (m) |

| Allyl =CH₂ (trans) | 5.3 - 5.5 | Doublet of triplets (dt) or Multiplet (m) |

| Allyl =CH₂ (cis) | 5.2 - 5.4 | Doublet of triplets (dt) or Multiplet (m) |

| Allyl -O-CH₂- | 4.8 - 5.0 | Doublet (d) or Multiplet (m) |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and imidazole derivatives. Actual values may vary depending on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment. The carbonyl carbon of the carboxylate group is highly deshielded and appears significantly downfield, typically in the range of 160-170 ppm for N-acyl imidazoles. nih.gov The imidazole ring carbons also have characteristic shifts, with the C2 carbon appearing furthest downfield among them. researchgate.netresearchgate.net The sp² hybridized carbons of the allyl group appear in the 115-135 ppm range, while the sp³ hybridized methylene carbon, attached to oxygen, resonates around 65-70 ppm.

Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to correlate proton and carbon signals, confirming the connectivity established by ¹H and ¹³C NMR.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl C=O | 162 - 168 |

| Imidazole C-2 | 136 - 139 |

| Imidazole C-4 | 130 - 133 |

| Imidazole C-5 | 117 - 120 |

| Allyl -CH= | 130 - 134 |

| Allyl =CH₂ | 118 - 122 |

| Allyl -O-CH₂- | 66 - 70 |

Note: Predicted values are based on typical chemical shift ranges for analogous compounds.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups. Infrared (IR) and Raman spectroscopy are complementary techniques that measure these vibrations.

In the IR spectrum of this compound, the most prominent absorption band is expected to be the strong carbonyl (C=O) stretch of the carboxylate group, typically appearing around 1730-1750 cm⁻¹. Other key absorptions include C-H stretching from the allyl group's sp² carbons (~3050-3100 cm⁻¹) and the imidazole ring, C=C stretching of the allyl group (~1650 cm⁻¹), and C-N and C=N stretching vibrations from the imidazole ring (typically in the 1400-1600 cm⁻¹ region). rsc.orgresearchgate.net The C-O stretching of the ester linkage will likely produce strong bands in the 1200-1300 cm⁻¹ region.

Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to non-polar bonds. nih.gov Therefore, the C=C bond of the allyl group and the symmetric vibrations of the imidazole ring are expected to produce strong signals in the Raman spectrum. mdpi.com

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| C=O (Carboxylate) | Stretch | 1730 - 1750 (Strong) | Weak to Medium |

| C=C (Allyl) | Stretch | ~1650 (Medium) | Strong |

| C-H (sp² Imidazole/Allyl) | Stretch | 3050 - 3150 (Medium) | Medium |

| C-H (sp³ Allyl) | Stretch | 2850 - 3000 (Medium) | Medium |

| Imidazole Ring | C=N, C=C Stretch | 1400 - 1600 (Multiple bands) | Strong |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital (like a π bonding orbital) to a higher energy orbital (like a π* antibonding orbital). The wavelength of maximum absorbance (λmax) is related to the extent of conjugation in the molecule. utoronto.ca

The imidazole ring itself is a chromophore that undergoes π → π* transitions. Simple imidazole derivatives typically show strong absorption in the far-UV region, around 200-230 nm. scielo.org.za The attachment of the allyl carboxylate group is not expected to significantly extend the conjugation of the imidazole ring. Therefore, this compound is predicted to have its primary absorption peak (λmax) in the short-wavelength UV region, likely below 240 nm.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. libretexts.org For this compound (C₇H₈N₂O₂), the exact molecular weight is 152.15 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be observed at an m/z (mass-to-charge ratio) of 152.

The molecular ion is energetically unstable and can fragment in predictable ways. chemguide.co.uklibretexts.org Key fragmentation pathways for this molecule would likely include:

Loss of the allyl radical (˙C₃H₅): This involves cleavage of the oxygen-CH₂ bond, resulting in a prominent fragment ion at m/z 111.

Loss of carbon dioxide (CO₂): Cleavage can lead to the expulsion of a neutral CO₂ molecule, which would yield a fragment at m/z 108 (N-allylimidazole radical cation).

Formation of the allyl cation (C₃H₅⁺): This would produce a characteristic peak at m/z 41.

Cleavage of the imidazole ring: The imidazole ring itself can fragment, although this often results in lower intensity peaks.

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Identity of Fragment |

|---|---|

| 152 | [M]⁺˙ (Molecular Ion) |

| 111 | [M - C₃H₅]⁺ |

| 108 | [M - CO₂]⁺˙ |

| 68 | [Imidazole]⁺˙ |

X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. eurjchem.com

While a published crystal structure for this compound was not identified, analysis of related N-acyl imidazoles has been performed. nih.govnih.gov Such a study on the title compound would confirm the planarity of the imidazole ring and determine the geometry around the carboxylate linkage. A key parameter of interest would be the torsion angle between the plane of the imidazole ring and the plane of the carboxylate group, which influences the electronic interaction between these two moieties. Furthermore, X-ray diffraction would reveal intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing arrangement. nih.gov

Computational Chemistry and Theoretical Modeling of Allyl 1h Imidazole 1 Carboxylate

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is particularly well-suited for studying the electronic structure and properties of organic molecules like Allyl 1H-imidazole-1-carboxylate. DFT methods are used to investigate the ground-state and excited-state properties of molecules by calculating the electron density.

DFT calculations can be employed to determine the optimized molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. These calculations provide a three-dimensional representation of the molecule in its lowest energy state. For instance, a study on a copper(II) complex containing an N-allylimidazole ligand utilized DFT to optimize the molecular structure, showing good agreement with experimental X-ray crystallography data researchgate.net. This demonstrates the reliability of DFT in predicting the geometries of molecules containing the allyl and imidazole (B134444) moieties.

The electronic structure of this compound can also be thoroughly investigated using DFT. This includes the calculation of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule bohrium.comnih.gov. A smaller HOMO-LUMO gap suggests higher reactivity. Furthermore, the distribution of these frontier orbitals can indicate the likely sites for nucleophilic and electrophilic attack. Molecular electrostatic potential (MEP) maps, another output of DFT calculations, visualize the charge distribution on the molecule's surface, highlighting electron-rich and electron-poor regions, which is essential for understanding intermolecular interactions nih.gov.

Table 1: Predicted Molecular Geometry Parameters for a Representative Imidazole Derivative (Calculated using DFT)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N | 1.38 | ||

| C=C | 1.35 | ||

| N-C-N | 108 | ||

| C-N-C | 110 | ||

| C-C-N-C | 179 |

Note: This table is illustrative and shows typical values for an imidazole ring. Specific values for this compound would require dedicated DFT calculations.

DFT calculations are instrumental in simulating various spectroscopic properties, which aids in the interpretation of experimental spectra. For example, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to assign specific vibrational modes to the observed absorption bands bohrium.com. Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which are then correlated with UV-Visible absorption spectra researchgate.net.

Furthermore, nuclear magnetic resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within the DFT framework mdpi.com. By comparing calculated and experimental ¹H and ¹³C NMR spectra, a detailed assignment of the signals can be achieved, providing confidence in the structural elucidation of the molecule mdpi.comresearchgate.net.

Table 2: Simulated vs. Experimental Spectroscopic Data for a Hypothetical Molecule

| Spectroscopic Data | Calculated Value | Experimental Value |

| Major IR Frequency (C=O stretch) | 1750 cm⁻¹ | 1745 cm⁻¹ |

| ¹H NMR Chemical Shift (Allyl CH) | 5.9 ppm | 5.8 ppm |

| ¹³C NMR Chemical Shift (Imidazole C2) | 138 ppm | 137 ppm |

| UV-Vis λmax | 260 nm | 258 nm |

Note: This table provides an example of how theoretical and experimental data are compared. The actual values for this compound would need to be determined through specific computational and experimental work.

DFT can be used to explore the potential energy surfaces of chemical reactions involving this compound. By locating transition states and calculating activation energies, DFT provides insights into reaction mechanisms and kinetics researchgate.net. This is valuable for understanding its synthesis, degradation, and reactivity with other molecules. For instance, in a study of proton transfer in liquid imidazole, molecular dynamics simulations based on a reactive force field were used to elucidate the reaction pathway, a process that can also be studied in detail with DFT for specific reaction steps researchgate.net.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While DFT is excellent for studying the properties of a single molecule, molecular dynamics (MD) simulations are employed to investigate the behavior of molecules over time, including their conformational changes and interactions with other molecules, such as solvents or biological macromolecules.

MD simulations model the movement of atoms in a system by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of flexible molecules like this compound, which has a flexible allyl group. By simulating the molecule in a solvent, such as water, one can understand how intermolecular interactions, like hydrogen bonding, influence its structure and dynamics nih.gov. Studies on other imidazole derivatives have used MD simulations to understand their stability and interactions within biological systems, for example, as inhibitors of enzymes mdpi.comnih.gov. These simulations can reveal preferred binding modes and the key intermolecular forces at play.

Advanced Computational Approaches for Reactivity Prediction and Catalyst Design

Building upon the foundation of DFT and MD, more advanced computational methods can be used to predict the reactivity of this compound and to design catalysts for its synthesis or transformation.

Reactivity indices derived from conceptual DFT, such as electrophilicity and nucleophilicity indices, can provide a quantitative measure of a molecule's reactivity. These parameters help in predicting how the molecule will behave in different chemical environments.

In the context of catalyst design, computational methods can be used to screen potential catalysts for reactions involving this compound. For example, if this molecule is used as a substrate, computational models can help identify catalysts that lower the activation energy of a desired reaction pathway. This often involves a combination of DFT to model the reaction at the active site and MD to understand the broader dynamics of the catalyst-substrate complex. The design of novel imidazole derivatives with specific electronic properties has been guided by computational analysis, showcasing the predictive power of these methods bohrium.com.

Coordination Chemistry and Material Science Implications

Allyl 1H-Imidazole-1-Carboxylate as a Ligand in Metal Complexes

The imidazole (B134444) ring is a fundamental component in coordination chemistry, widely recognized for its ability to bind to a variety of metal ions through its sp²-hybridized nitrogen atom. wikipedia.orgrsc.org In this compound, the imidazole nucleus is functionalized with an N-carboxylate group, which introduces additional coordination possibilities and electronic modifications. Ligands that incorporate both imidazole and carboxylate functions are known to form stable and structurally diverse coordination polymers with transition metals such as cadmium(II), cobalt(II), nickel(II), and zinc(II). mdpi.comsci-hub.se The N-allyl group, while not typically involved in primary coordination, plays a crucial role in defining the steric environment around the metal center and offers a site for post-coordination modification.

The synthesis of organometallic adducts using imidazole-based ligands is a well-established field. Typically, these complexes are prepared by reacting a metal salt (e.g., chlorides, nitrates, or acetates) with the ligand in a suitable solvent or solvent system under controlled temperature conditions. ijpcbs.comderpharmachemica.com For this compound, a similar approach would be employed, where the ligand is introduced to a solution of a metal precursor. The resulting metal-ligand complexes, or coordination polymers, can precipitate from the solution and be isolated.

Characterization of these adducts involves a suite of analytical techniques to determine their structure, composition, and properties.

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. Shifts in the characteristic vibrational frequencies of the imidazole ring and the C=O stretch of the carboxylate group can indicate successful complexation. ijpcbs.com

Elemental Analysis: Provides the percentage composition of elements (C, H, N), which helps in confirming the stoichiometric ratio of metal to ligand in the complex. ijpcbs.com

Thermogravimetric Analysis (TGA): TGA is employed to study the thermal stability of the complexes and to identify the presence of coordinated or lattice solvent molecules. derpharmachemica.com

A summary of expected characterization data for a hypothetical metal complex is presented below.

| Technique | Expected Observation for [M(this compound)₂X₂] | Purpose |

| X-ray Diffraction | Determination of coordination number (e.g., 4, 6), geometry (e.g., tetrahedral, octahedral), and crystal packing. | Structural Elucidation |

| IR Spectroscopy | Shift in ν(C=N) of imidazole and ν(C=O) of carboxylate to lower wavenumbers upon coordination. | Confirm Ligand Binding |

| Elemental Analysis | Experimental %C, %H, %N values match calculated values for the proposed formula. | Stoichiometric Validation |

| TGA | Weight loss steps corresponding to the loss of ligands or decomposition of the complex at specific temperatures. | Thermal Stability Assessment |

The architecture of a ligand is a critical determinant of the resulting metal complex's geometry, stability, and electronic properties. In this compound, several structural features exert significant influence.

Coordination Site: The primary coordination site is the basic nitrogen (N3) of the imidazole ring, which acts as a pure sigma-donor. wikipedia.org The carboxylate group offers multiple coordination modes—monodentate, bidentate chelating, or bridging—which vastly increases the structural possibilities of the resulting coordination polymers. researchgate.net The interplay between the imidazole and carboxylate binding can lead to the formation of complex 2D or 3D networks. mdpi.comrsc.org

N1-Substituent: The N-allyl group is a key architectural element. Unlike a simple proton, the allyl group introduces steric bulk, which can influence the packing of ligands around the metal center and may prevent the formation of highly dense structures. wikipedia.org This steric hindrance can affect the coordination number and geometry. For instance, bulky substituents on imidazole ligands can favor lower coordination numbers.

Electronic Effects: The imidazole-1-carboxylate group modifies the electronic properties of the imidazole ring. The electron-withdrawing nature of the carboxylate can influence the pKa of the imidazole nitrogen, thereby affecting the strength of the metal-ligand bond. Studies on related systems have shown that substituents on the imidazole ring significantly impact the redox properties and stability of the metal complexes formed. acs.orgmdpi.com

Integration into Polymeric and Advanced Materials

The hybrid nature of this compound makes it an excellent candidate for integration into polymeric materials. The allyl group provides a polymerizable functionality, while the imidazole moiety can impart desirable properties such as thermal stability, catalytic activity, or enhanced adhesion.

The incorporation of this compound into polymers can be achieved through two primary design principles.

Polymerization of the Allyl Group: The allyl functionality is amenable to various polymerization techniques. Polymers with allyl groups in their structure are known for their versatility, allowing for post-polymerization modification via "click" chemistry, such as the thiol-ene reaction. nih.gov This allows for the attachment of a wide range of functional molecules after the main polymer backbone has been formed. Photopolymerization, often initiated by a photoinitiator like benzophenone, is a common method for polymerizing allyl-containing monomers. researchgate.net

Imidazole-Mediated Cross-linking: Imidazole and its derivatives are widely used as catalysts and curing agents, particularly for epoxy resins. acs.orgpcimag.com The imidazole ring can initiate the chain-growth polymerization of epoxy groups, leading to a highly cross-linked, durable thermoset material. In a polymer formulation, this compound could be used as a latent curing agent, where the imidazole part becomes active upon heating to cross-link a polymer matrix (e.g., an epoxy-based coating), while the allyl group could be used for further functionalization.

| Polymerization Strategy | Mechanism | Resulting Material | Potential Application |

| Allyl Group Polymerization | Free-radical or photo-initiated polymerization of the C=C double bond. | Linear or branched thermoplastic polymer with pendant imidazole-carboxylate groups. | Functional resins, polymer ligands. |

| Thiol-Ene "Click" Reaction | Post-polymerization reaction between the allyl group and a thiol-containing molecule. | Functionalized polymer with tailored side-chains. | Drug delivery, specialty biomaterials. nih.gov |

| Imidazole as Curing Agent | Ring-opening polymerization of epoxides catalyzed by the imidazole moiety. | Cross-linked thermoset network. | Adhesives, powder coatings, composites. acs.orgpcimag.com |

The unique properties of this compound lend themselves to applications in functional coatings and surface modification. The imidazole component can enhance adhesion to various substrates through hydrogen bonding or coordination with surface metal oxides. This bio-inspired adhesion is reminiscent of mussel foot proteins, which use catechol and amine groups to adhere to surfaces. nih.gov

When incorporated into a coating formulation, the compound can serve multiple roles. It can act as a polymerizable emulsifier in emulsion polymerization for producing latex-based architectural coatings. researchgate.net Furthermore, in powder coatings, imidazole derivatives function as effective curing agents that allow for lower curing temperatures. pcimag.com A coating formulated with this compound could be designed to polymerize via its allyl groups upon UV exposure, while the imidazole units enhance substrate adhesion and potentially provide catalytic or antimicrobial properties to the finished surface.

Exploration in Supramolecular Chemistry

Supramolecular chemistry involves the assembly of molecules into well-defined, higher-order structures through non-covalent interactions. This compound is an ideal building block, or tecton, for supramolecular assembly due to its capacity for forming strong and directional hydrogen bonds and participating in π-π stacking interactions. nih.gov

The interaction between an imidazole ring and a carboxylic acid is a powerful and reliable motif in crystal engineering. researchgate.net This interaction typically involves proton transfer to form an imidazolium (B1220033) carboxylate salt, which is stabilized by strong N-H···O and C-H···O hydrogen bonds. These interactions can guide the self-assembly of molecules into predictable patterns, such as chains, ribbons, or layers. mdpi.comresearchgate.net In the case of this compound, intermolecular hydrogen bonding between the imidazole ring of one molecule and the carboxylate group of another could lead to the formation of extended supramolecular chains. The allyl groups would decorate the exterior of these chains, making them available for subsequent reactions or influencing the packing of the chains in the solid state. Furthermore, the planar imidazole rings are capable of π-π stacking, which adds another dimension of control over the final 3D architecture. mdpi.com

Future Perspectives and Emerging Research Directions

Unexplored Reactivity and Novel Reaction Discoveries

The primary known application of Allyl 1H-imidazole-1-carboxylate is as an acylating agent for various nucleophiles. smolecule.com It is proficient in the O-acylation of ketone enolates, a reaction often mediated by a Lewis acid such as boron trifluoride etherate, to produce substituted allyl enol carbonates. acs.orgnih.gov These products are valuable intermediates in organic synthesis. smolecule.com The reagent is also used to acylate nitrogen and carbon nucleophiles, leading to the formation of amides and allyl esters, respectively. sigmaaldrich.comsmolecule.com

While its reactions with common nucleophiles are documented, there remains significant potential for discovering novel reactivity. Future research could investigate its reactions with a wider array of soft and hard nucleophiles under various catalytic conditions. The interaction with Lewis acids to enhance its electrophilic character is known, but exploring a broader range of catalysts could unlock new reaction pathways or improve selectivity. smolecule.com For instance, the development of enantioselective catalytic systems would represent a major advance, enabling the asymmetric synthesis of complex chiral molecules. The unique ability of the reagent to selectively acylate primary alcohols over secondary alcohols suggests a chemoselectivity that could be further exploited in the synthesis of complex natural products and pharmaceuticals. smolecule.com

Design of Next-Generation Imidazole-Based Reagents

This compound, also known as the Heller-Sarpong Reagent, is part of a broader class of imidazole-based acylating agents. sigmaaldrich.com The strategic design of new reagents by modifying the ester group attached to the imidazole (B134444) carbamate (B1207046) core has already proven fruitful. This approach allows for the fine-tuning of reactivity and selectivity for specific applications.

For example, related compounds like Methyl 1H-imidazole-1-carboxylate (MImC) and Propargyl 1H-imidazole-1-carboxylate (PImC) have been developed as reagents for the chemoselective esterification of carboxylic acids. enamine.netsigmaaldrich.com These reagents offer alternatives to traditional methods, often providing higher yields and selectivity with minimal impact on other functional groups. enamine.net The design of future reagents could involve introducing different functionalities to the ester group to impart new properties, such as water solubility for aqueous reactions or handles for solid-phase synthesis.

Table 1: Comparison of Imidazole-Based Acylating Reagents

| Reagent Name | Abbreviation | Structure of R Group | Key Application |

| This compound | AllylImC | -CH₂-CH=CH₂ | Acylation of N, O, C nucleophiles; Synthesis of allyl enol carbonates. sigmaaldrich.comsmolecule.comsigmaaldrich.com |

| Methyl 1H-imidazole-1-carboxylate | MImC | -CH₃ | Chemoselective esterification of carboxylic acids. enamine.net |

| Propargyl 1H-imidazole-1-carboxylate | PImC | -CH₂-C≡CH | Reagent for chemoselective esterification. sigmaaldrich.com |

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry offer a framework for improving the environmental footprint of chemical processes. The synthesis of this compound itself, commonly achieved by reacting an allylic alcohol with 1,1'-carbonyldiimidazole, is a relatively efficient process. smolecule.com However, future research could focus on optimizing this synthesis by employing greener solvents, reducing energy consumption, or developing catalytic versions that minimize waste.

In its application, this compound has shown potential in the development of environmentally friendly pest control solutions. chemimpex.com Its promise as a fungicide for crop protection strategies highlights a key green chemistry goal: designing chemical products that are effective in their function while having minimal environmental impact. chemimpex.com Further research into its efficacy and biodegradability could solidify its role as a green agrochemical. Additionally, exploring its use in solvent-free reaction conditions or in aqueous media would further enhance the green credentials of its synthetic applications.

Interdisciplinary Research Opportunities

The versatility of this compound makes it a valuable tool for researchers across various scientific disciplines. Its established role as a synthetic intermediate and its potential for modification open up numerous avenues for collaborative research.

Pharmaceutical and Biochemical Research: The compound is a key building block in the synthesis of bioactive molecules, including potential antifungal and antibacterial agents. chemimpex.com Its use in studies of enzyme inhibition and protein interactions can help elucidate metabolic pathways and identify new therapeutic targets. chemimpex.com

Agrochemical Science: Beyond its potential as a fungicide, its structure could be modified to develop new classes of herbicides or pesticides with improved efficacy and environmental profiles. chemimpex.com

Materials Science: The ability of this compound to act as a ligand in coordination chemistry suggests applications in catalysis and the development of novel materials. chemimpex.com It has been explored for creating advanced polymers and coatings with enhanced durability and resistance. chemimpex.com

Cosmetics: The compound is being investigated for its potential benefits in cosmetic formulations, such as anti-aging properties and skin hydration. chemimpex.com

Table 2: Interdisciplinary Applications of this compound

| Field | Specific Application | Research Focus |

| Pharmaceuticals | Intermediate for drug synthesis | Designing novel antifungal and antibacterial agents. chemimpex.com |

| Biochemistry | Tool for enzyme studies | Investigating enzyme inhibition and protein interactions. chemimpex.com |

| Agrochemicals | Active ingredient formulation | Developing effective and environmentally friendly fungicides. chemimpex.com |

| Materials Science | Precursor for advanced materials | Creating durable coatings and polymers; use in catalysis. chemimpex.com |

| Cosmetics | Active ingredient in formulations | Exploring potential anti-aging and skin hydration benefits. chemimpex.com |

Q & A

Q. What are the established synthetic routes for preparing allyl 1H-imidazole-1-carboxylate, and what factors influence reaction yields?

this compound is commonly synthesized via carbamate-forming reactions between 1H-imidazole and allyl chloroformate. Key factors affecting yields include reaction temperature (typically 0–25°C), stoichiometric ratios of reagents, and the use of non-nucleophilic bases (e.g., triethylamine) to neutralize HCl byproducts. For example, Trost and Xu (2007) demonstrated its use in O-acylation of ketone enolates mediated by BF₃·Et₂O, achieving high regioselectivity under anhydrous conditions .

Q. What are the key stability considerations for this compound under different experimental conditions?

Stability is influenced by environmental factors such as moisture, temperature, and light. Hydrolysis of the carbamate group can occur in aqueous or humid environments, requiring storage under inert atmospheres (e.g., argon) at –20°C. Additionally, exposure to strong acids/bases should be avoided due to imidazole ring protonation or decomposition .

Q. How is this compound characterized analytically, and what spectral discrepancies should researchers anticipate?

Characterization typically involves ¹H/¹³C NMR, IR (C=O stretch at ~1700 cm⁻¹), and mass spectrometry. In NMR, the allyl group exhibits distinct resonances: δ 4.6–5.2 ppm (CH₂–O), 5.3–5.9 ppm (CH₂=CH–), and 5.9–6.1 ppm (CH₂=CH–). Discrepancies in coupling constants may arise from rotational isomerism of the carbamate group, necessitating variable-temperature NMR for resolution .

Advanced Research Questions

Q. How does this compound facilitate enantioselective synthesis of piperazin-2-ones, and what catalytic systems are involved?

The compound acts as a carbamoylating agent in asymmetric catalysis. For instance, in the enantioselective synthesis of α-tertiary piperazin-2-ones, it reacts with prochiral amines under palladium-catalyzed conditions. Chiral phosphine ligands (e.g., (R)-BINAP) induce asymmetry, achieving enantiomeric excess (ee) >90% in optimized systems. Mechanistic studies suggest a Pd-π-allyl intermediate stabilizes transition states .

Explain the chemoselectivity of N-acylation reactions using this compound and how reaction parameters affect product distribution.

Chemoselectivity arises from the electrophilicity of the carbamate carbonyl. In indole N-acylation, the reagent preferentially reacts with the indole nitrogen over competing nucleophiles (e.g., hydroxyl groups) under mild conditions (0–25°C, THF). Selectivity is enhanced by steric hindrance; bulky substituents on the imidazole ring reduce unwanted side reactions. Heller et al. (2012) reported >95% yield for N-acylation of oxazolidinones using this reagent .

Q. How can researchers resolve contradictions in kinetic data for this compound-mediated reactions under varying catalytic conditions?

Contradictions often stem from competing reaction pathways. For example, in Cu/Pd bimetallic systems, rate-determining steps may shift between oxidative addition (Pd) and transmetallation (Cu). Kinetic isotope effect (KIE) studies and in-situ FTIR monitoring can identify dominant mechanisms. Wei et al. (2017) resolved such discrepancies by optimizing ligand-to-metal ratios and solvent polarity .

Q. What are the comparative advantages of this compound over other acylating agents (e.g., acyl chlorides) in peptide mimetic synthesis?

Advantages include:

- Mild reaction conditions : No need for harsh acids/bases.

- Orthogonal reactivity : Compatible with Fmoc/t-Boc protection strategies.

- Allyl group versatility : The allyl moiety can be removed via Pd(0)-catalyzed deprotection, enabling sequential functionalization. This contrasts with acyl chlorides, which require quenching and generate stoichiometric HCl .

Methodological Notes

- Experimental Design : For catalytic asymmetric reactions, pre-drying solvents (e.g., THF over molecular sieves) and degassing are critical to prevent catalyst deactivation .

- Data Interpretation : Use 2D NMR (e.g., HSQC, HMBC) to confirm carbamate connectivity and rule out regioisomers.

- Contradiction Mitigation : Employ control experiments (e.g., radical traps, isotopic labeling) to distinguish between ionic and radical pathways in disputed mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.